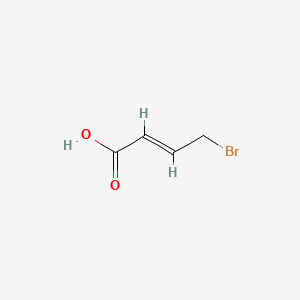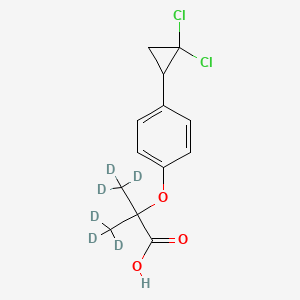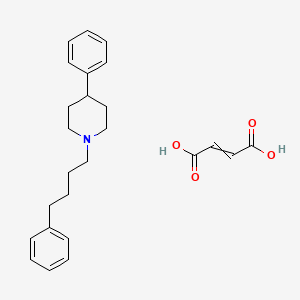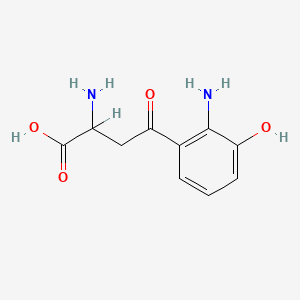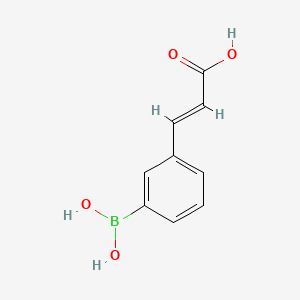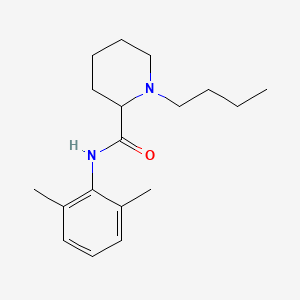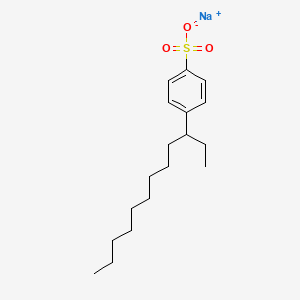
Phenol, 4-ethynyl-
Vue d'ensemble
Description
Phenol, 4-ethynyl-, also known as 4-Ethynylphenol, is a chemical compound with the molecular formula C8H6O . It has an average mass of 118.133 Da and a monoisotopic mass of 118.041862 Da .
Synthesis Analysis
The synthesis of Phenol, 4-ethynyl-, or similar compounds, often involves various laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific example of synthesis involving a phenol derivative is the creation of an addition curing ethynyl phenyl azo phenol-biphenylene resin (EPABN). This was achieved by introducing an ethynylphenyl group into a biphenyl novolac resin (BN) through a diazo coupling reaction .Molecular Structure Analysis
The molecular structure of Phenol, 4-ethynyl-, consists of a phenol group with an ethynyl substituent at the 4-position .Chemical Reactions Analysis
Phenols, including Phenol, 4-ethynyl-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols doesn’t occur in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
Phenol, 4-ethynyl-, has a density of 1.1±0.1 g/cm3, a boiling point of 216.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 47.1±3.0 kJ/mol and a flash point of 97.0±15.6 °C .Applications De Recherche Scientifique
Synthesis of Polymers
4-Ethynylphenol can be used in the synthesis of phenolic resins . These resins are synthesized by reacting a mixture of phenol and 4-Ethynylphenol with formaldehyde in the presence of an acid catalyst . The resulting polymers have a relatively narrow molar-mass distribution .
Thermal Curing
The resins synthesized from 4-Ethynylphenol undergo thermal curing at around 250-275°C . This is much lower than the cure temperature of 4-Ethynylphenol itself .
Improved Thermal Stability
The thermal stability of the cured resins increases with the increase in ethynyl-content . This property is more than those of resol resin .
Increased Char Residue
The anaerobic char residue of the cured resins also increases with the increase in ethynyl-content . These addition cure phenolics provide an overall increase in char of about 70% vis-à-vis resol resin when compared on the basis of uncured resins .
Antioxidant Properties
Like other phenolic compounds, 4-Ethynylphenol may exhibit antioxidant properties . This makes it potentially useful in industries that require antioxidants, such as the food and cosmetic industries .
Antimicrobial Properties
Phenolic compounds are known to have antimicrobial properties . Therefore, 4-Ethynylphenol could potentially be used in applications that require antimicrobial agents .
Mécanisme D'action
Target of Action
Phenolic compounds, including “Phenol, 4-ethynyl-”, are known to interact with a wide range of targets in biological systems . They are active against various micro-organisms, including some fungi and viruses . They have been used to disinfect skin and to relieve itching . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Mode of Action
Phenol is a potent proteolytic agent . Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . This interaction with its targets leads to changes in the cellular structure and function .
Biochemical Pathways
Phenolic compounds are the derivatives of secondary metabolism of plants . They are mainly biosynthesized by the shikimic acid pathway in advanced plants . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, are all part of this pathway .
Pharmacokinetics
It is known that phenolic compounds can incorporate into erythrocytes and liposomal membranes . This suggests that they may have good bioavailability and can be distributed throughout the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Phenol, 4-ethynyl-”.
Result of Action
Phenolic compounds have been shown to inhibit the initiation and progression of cancers by modulating genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis . They down-regulate oncogenic survival kinases such as PI3K and Akt, cell proliferation regulators that include Erk1/2, D-type Cyclins, and Cyclin Dependent Kinases (CDKs), transcription factors such as NF-kβ, NRF2 and STATs, histone deacetylases HDAC1 and HDAC2, and angiogenic factors VEGF, FGFR1 and MIC-1 . Furthermore, while inhibiting oncogenic proteins, the phenolic compounds elevate the expression of tumor suppressor proteins p53, PTEN, p21, and p27 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. For example, phenol concentrations were generally higher in the aquatic environments of northern rivers, such as the Hun River, Taizi River, and Liao River, compared to those in southern China . The ecological risk of phenol to aquatic organisms ranked from high to low during rainy, dry, and normal seasons, showing seasonal variation characteristics . Regarding spatial variation along the river, the ecological risk of phenol gradually increased from upper reaches, peaked in the middle reaches, and then decreased in the lower reaches . Considering the different species types, fish face a higher risk of toxic effects of phenol than invertebrates when exposed to phenol over a long period of time, probably due to the bioaccumulative nature of phenol .
Safety and Hazards
Orientations Futures
The research of heat-resistant, higher char yield, highly flame-retardant new phenolic resin is of great significance . The heat resistance of phenolic resin can be improved by adding modifier, which can be roughly divided into inorganic elements, inorganic nanoparticles, synthetic organic substances, natural organic substances, and composite modification . New groups such as ethynyl can also be introduced into the phenolic resin to obtain a novel addition curable phenolic resin and improve the heat resistance of the phenolic resin .
Propriétés
IUPAC Name |
4-ethynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJEKPLQLVJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905921 | |
| Record name | 4-Ethynylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2200-91-1, 24979-70-2 | |
| Record name | Phenol, 4-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-ethenyl-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethynylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



